molecular formula C27H24ClN5O5S B2556023 3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide CAS No. 1104842-23-0

3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide

Cat. No. B2556023
CAS RN: 1104842-23-0
M. Wt: 566.03
InChI Key: ZFYINBKMGAFIST-UHFFFAOYSA-N
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Description

3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide is a useful research compound. Its molecular formula is C27H24ClN5O5S and its molecular weight is 566.03. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Properties

The compound is related to a class of chemicals involved in the synthesis of various derivatives with potential biological activities. For example, research by Markosyan et al. (2008) explored the synthesis of 3-phenyl-and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines, leading to compounds with potential antitumor activities. These compounds were found to have moderate therapeutic effects against mouse tumors, highlighting the potential for cancer treatment applications (Markosyan et al., 2008).

Antiprotozoal and Antimicrobial Agents

Another study by Ismail et al. (2004) on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines revealed strong DNA affinities and significant in vitro and in vivo activities against protozoal infections. Such compounds could have implications for treating diseases like malaria and trypanosomiasis, indicating the compound's relevance in developing antiprotozoal agents (Ismail et al., 2004).

Antioxidant and Anticancer Activities

Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, demonstrating significant antioxidant and anticancer activities. Some derivatives showed higher antioxidant activity than ascorbic acid and were notably cytotoxic against glioblastoma and breast cancer cell lines, suggesting the compound's utility in developing novel anticancer therapies (Tumosienė et al., 2020).

Novel Synthesis Approaches

Kut et al. (2020) reported on the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization, demonstrating innovative synthetic routes that could be applied to similar compounds for various scientific research applications, including drug development and material science (Kut et al., 2020).

properties

IUPAC Name

3-[5-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN5O5S/c1-37-22-10-8-16(13-19(22)28)30-24(35)15-39-27-32-20-7-3-2-6-18(20)25-31-21(26(36)33(25)27)9-11-23(34)29-14-17-5-4-12-38-17/h2-8,10,12-13,21H,9,11,14-15H2,1H3,(H,29,34)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYINBKMGAFIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CO5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide

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